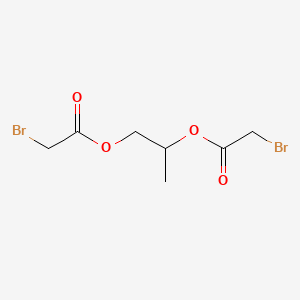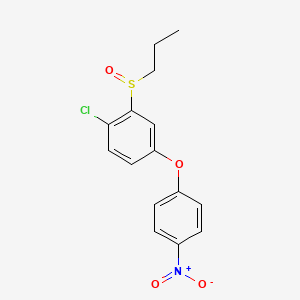![molecular formula C10H10F3N3O3 B13416673 ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate typically involves the alkylation of enolate ions. . The enolate ion is formed by treating ethyl acetoacetate with a base such as sodium ethoxide. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluorocrotonate: Similar in structure but lacks the pyrazole ring.
Ethyl cinnamate: Contains a similar ester functional group but has a different aromatic system.
Entacapone: A catechol-O-methyltransferase inhibitor with a similar enoate ester structure .
Uniqueness
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H10F3N3O3 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate |
InChI |
InChI=1S/C10H10F3N3O3/c1-2-19-9(18)6(8(17)10(11,12)13)5-14-7-3-4-15-16-7/h3-5,17H,2H2,1H3,(H,15,16)/b8-6+,14-5+ |
InChI Key |
SAVDFGROJDLNSZ-VNLZWVEYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=CC=NN1 |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


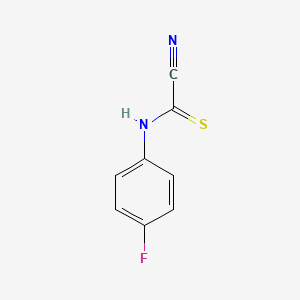
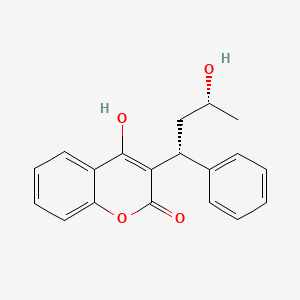
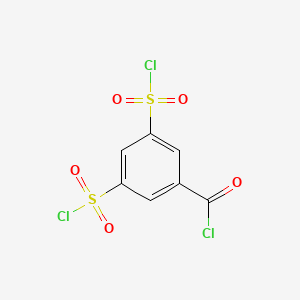
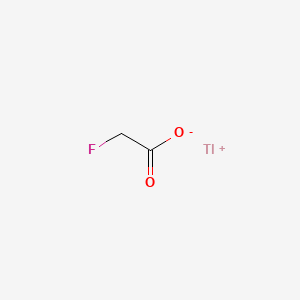
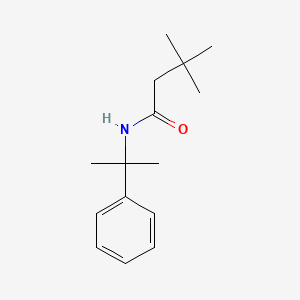
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

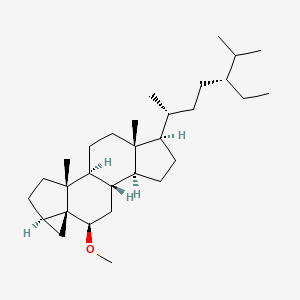
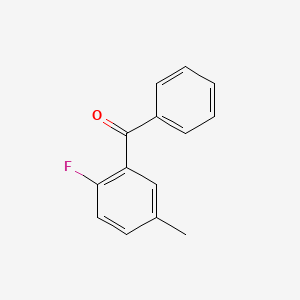
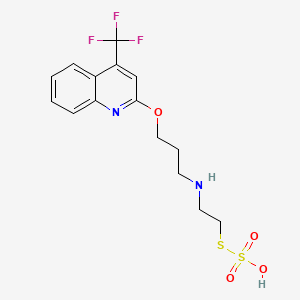
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
